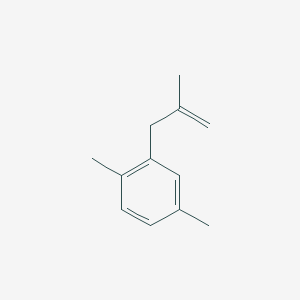

3-(2,5-Dimethylphenyl)-2-methyl-1-propene

説明

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propene chain attached to the 3 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-2-methyl-1-propene typically involves the alkylation of 2,5-dimethylphenyl derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

化学反応の分析

Types of Reactions

3-(2,5-Dimethylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond in the propene chain, yielding saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

科学的研究の応用

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-methyl-1-propene has several notable applications in scientific research:

Organic Synthesis

- Intermediate in Chemical Reactions: It serves as a building block for the synthesis of more complex organic molecules. Its reactive double bond allows for various transformations, including oxidation and reduction reactions.

- Catalyst Development: The compound can be utilized in the development of new materials and catalytic systems due to its unique reactivity profile.

Biological Investigations

- Potential Biological Activity: Research is ongoing to explore the interactions of this compound with biological molecules, which may lead to the discovery of new therapeutic agents.

- Pharmacological Studies: Preliminary studies suggest that derivatives of this compound may exhibit promising results against various diseases, warranting further investigation into their medicinal properties.

Industrial Applications

- Production of Specialty Chemicals: It is employed in the manufacture of specialty chemicals and polymers, leveraging its chemical properties for industrial processes.

- Material Science: The compound's unique structural attributes make it suitable for applications in material science, particularly in developing new polymeric materials with specific characteristics.

Case Studies

Case Study 1: Synthesis and Reactivity

A study focused on synthesizing derivatives from this compound highlighted its utility in creating halogenated derivatives through electrophilic aromatic substitution reactions. The resulting compounds demonstrated varied reactivity profiles that could be exploited in further synthetic applications.

Case Study 2: Biological Activity Assessment

In a preclinical study, derivatives of this compound were tested for their efficacy against specific cancer cell lines. Results indicated that certain modifications to the structure enhanced biological activity, suggesting potential pathways for drug development.

作用機序

The mechanism of action of 3-(2,5-Dimethylphenyl)-2-methyl-1-propene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its double bond and aromatic ring. The molecular targets and pathways involved vary based on the type of reaction and the conditions employed.

類似化合物との比較

Similar Compounds

2,5-Dimethylphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring.

Propene derivatives: Compounds with similar alkene chains.

Uniqueness

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is unique due to the specific positioning of the methyl groups on the phenyl ring and the presence of the propene chain. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

生物活性

3-(2,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound with a molecular formula of C12H16 and a molecular weight of approximately 160.26 g/mol. This compound is characterized by a propene chain attached to a dimethyl-substituted phenyl ring. Its unique structural features, including the presence of a conjugated system and steric hindrance from the methyl groups, suggest potential biological activity that warrants detailed exploration.

Structural Characteristics

The structure of this compound allows for significant electron delocalization due to the conjugation between the double bond in the propene unit and the aromatic ring. This contributes to its reactivity and stability in biological systems. The steric hindrance created by the two methyl groups at positions 2 and 5 on the phenyl ring may influence its interactions with biomolecules, potentially affecting its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, making it a subject of interest in medicinal chemistry. Initial studies have focused on its interactions with proteins and enzymes, suggesting that it may function as a ligand capable of modulating receptor activity or influencing metabolic pathways.

Potential Therapeutic Applications

The compound has been investigated for its potential applications in drug development, particularly as a precursor for synthesizing biologically active molecules. For instance, it can be utilized in the synthesis of indole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. These derivatives have shown promising results in preclinical studies for their efficacy against various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds derived from or related to this compound:

-

Indole Derivatives Synthesis :

- Method : The Fischer indole synthesis involves reacting this compound with phenylhydrazine hydrochloride under reflux conditions.

- Results : The resulting indole derivatives exhibited significant biological activities such as antiviral effects against influenza A virus and other pathogens.

-

Interaction Studies :

- Focus : Investigations into how this compound interacts with various biomolecules.

- Findings : Preliminary data suggest potential binding to specific receptors or enzymes, which could lead to modulation of their activities.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(3,5-Dimethylphenyl)-2-methyl-1-propene | C12H16 | Methyl groups at different positions (3 & 5) |

| 3-(2,6-Dimethylphenyl)-2-methyl-1-propene | C12H16 | Methyl groups at positions (2 & 6), affecting reactivity |

| 3-(2,4-Dimethylphenyl)-2-methyl-1-propene | C12H16 | Methyl groups at positions (2 & 4), altering properties |

Each of these compounds exhibits distinct physical and chemical properties due to variations in the positioning of their methyl groups on the phenyl ring. This positional isomerism contributes to differences in reactivity and potential applications.

特性

IUPAC Name |

1,4-dimethyl-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)7-12-8-10(3)5-6-11(12)4/h5-6,8H,1,7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOKSNOLVCRWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641225 | |

| Record name | 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198713-79-0 | |

| Record name | 1,4-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。